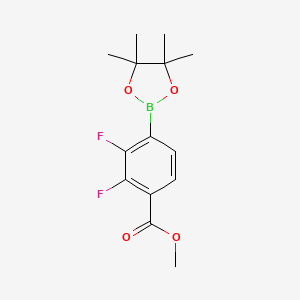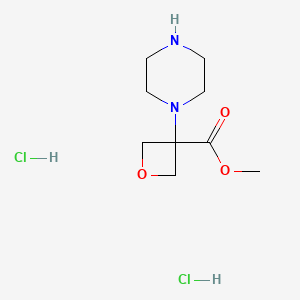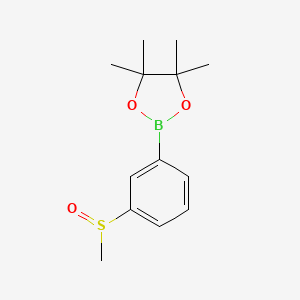![molecular formula C9H16ClNO2 B1430913 Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride CAS No. 1403766-94-8](/img/structure/B1430913.png)
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride
Descripción general
Descripción
“Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride” is a chemical compound with the molecular weight of 205.68 . It is stored at room temperature in an inert atmosphere and kept in a dark place . The compound is typically in the form of a white to yellow solid .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride” is represented by the linear formula C9H16ClNO2 . The InChI code for this compound is 1S/C9H15NO2.ClH/c1-12-9(11)6-4-7-2-3-8(5-6)10-7;/h6-8,10H,2-5H2,1H3;1H .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .Physical And Chemical Properties Analysis
“Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride” is a white to yellow solid . It is stored at room temperature in an inert atmosphere and kept in a dark place .Aplicaciones Científicas De Investigación
Application in Organic Chemistry: Synthesis of Tropane Alkaloids
- Summary of the Application : The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of “Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities, making the preparation of this basic structure a focus of research .
- Methods of Application or Experimental Procedures : There are several methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes : The results of these methodologies have led to the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is crucial in the synthesis of tropane alkaloids .
Application in Nematicidal Activity
- Summary of the Application : This compound has been used in the synthesis of a molecule that showed significant nematicidal activity .
- Methods of Application or Experimental Procedures : The compound was used to synthesize 3-[(4-methoxyphenyl)imino]-2-(8-methyl-8-azabicyclo octan-3-yl)-2,3-dihydro-1H-isoindol-1-one .
- Results or Outcomes : The synthesized molecule showed inhibition activities of 84% at 160 mg/l and 60% at 20 mg/l against root-knot nematodes M. incognita for in vitro test and test tube test, respectively .
Application in Asymmetric 1,3-Dipolar Cycloadditions
- Summary of the Application : This compound has been used in the synthesis of optically active 8-oxabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .
- Methods of Application or Experimental Procedures : The asymmetric cycloadditions were performed using a rhodium (II) complex/chiral Lewis acid binary system .
- Results or Outcomes : The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
Safety And Hazards
Direcciones Futuras
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in the development and application of this compound.
Propiedades
IUPAC Name |
methyl 3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-2-3-7(8)5-10-4-6;/h6-8,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIIVSFTCKNFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



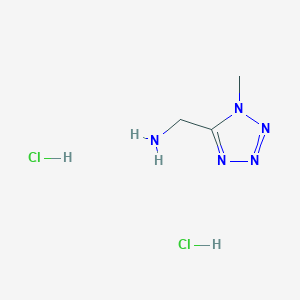
![N-[(3,5-dichlorophenyl)methyl]hydroxylamine](/img/structure/B1430831.png)

![Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1430833.png)
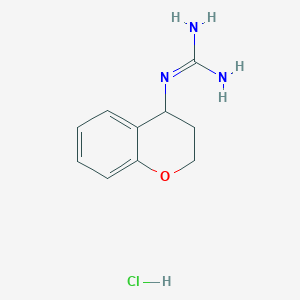
![Methyl 3-[3-(dimethylamino)phenyl]propanoate](/img/structure/B1430838.png)
![[1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride](/img/structure/B1430841.png)
![2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B1430842.png)
![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/structure/B1430843.png)
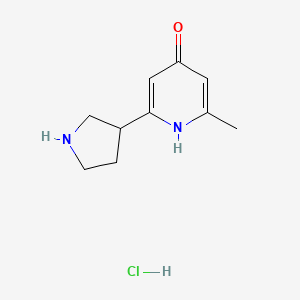
![7-Oxa-10-azaspiro[4.6]undecane](/img/structure/B1430848.png)
